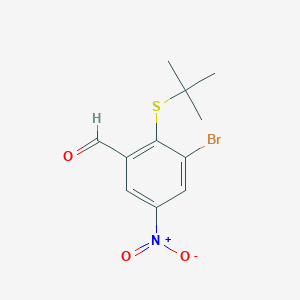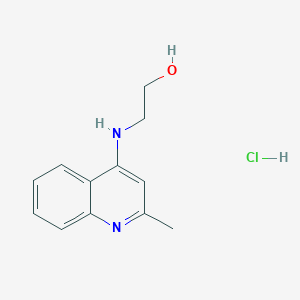
3-Bromo-2-tert-butylsulfanyl-5-nitrobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-tert-butylsulfanyl-5-nitrobenzaldehyde is a chemical compound with the molecular formula C11H12BrNO3S It is a derivative of benzaldehyde, featuring bromine, tert-butylsulfanyl, and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-tert-butylsulfanyl-5-nitrobenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 2-tert-butylsulfanyl-5-nitro-benzaldehyde. The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-tert-butylsulfanyl-5-nitrobenzaldehyde can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of various substituted benzaldehydes.
Reduction: Formation of 3-Bromo-2-tert-butylsulfanyl-5-nitrobenzylamine.
Oxidation: Formation of 3-Bromo-2-tert-butylsulfanyl-5-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-tert-butylsulfanyl-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-tert-butylsulfanyl-5-nitrobenzaldehyde depends on its functional groups:
Electrophilic Aromatic Substitution: The bromine atom can participate in electrophilic aromatic substitution reactions.
Reduction and Oxidation: The nitro and aldehyde groups can undergo redox reactions, altering the compound’s reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-2-tert-butylsulfanylbenzaldehyde: Lacks the nitro group, making it less reactive in certain redox reactions.
3-Bromo-5-nitrobenzaldehyde: Lacks the tert-butylsulfanyl group, affecting its steric and electronic properties.
2-tert-Butylsulfanyl-5-nitrobenzaldehyde: Lacks the bromine atom, altering its reactivity in substitution reactions.
Uniqueness
3-Bromo-2-tert-butylsulfanyl-5-nitrobenzaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
1326714-52-6 |
|---|---|
Molekularformel |
C11H12BrNO3S |
Molekulargewicht |
318.19 g/mol |
IUPAC-Name |
3-bromo-2-tert-butylsulfanyl-5-nitrobenzaldehyde |
InChI |
InChI=1S/C11H12BrNO3S/c1-11(2,3)17-10-7(6-14)4-8(13(15)16)5-9(10)12/h4-6H,1-3H3 |
InChI-Schlüssel |
DDMRZQUEDIDMIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SC1=C(C=C(C=C1Br)[N+](=O)[O-])C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[5-(4-cyanophenyl)-1-benzofuran-2-yl]ethyl Methanesulfonate](/img/structure/B8587261.png)
![5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B8587263.png)


![5-[(4-fluorophenyl)methyl]-8-hydroxy-3-(hydroxymethyl)-11-methyl-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-6,10-dione](/img/structure/B8587299.png)

![Octyl [3-(trifluoromethyl)phenyl]acetate](/img/structure/B8587313.png)
![Methyl{3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}cyanamide](/img/structure/B8587318.png)


![4-[4-(4-Fluorophenyl)-1,3-oxazol-5-yl]pyridine](/img/structure/B8587349.png)



